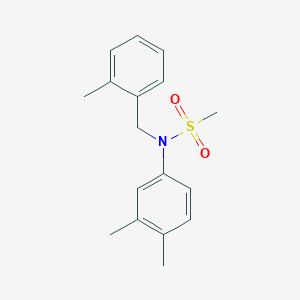![molecular formula C17H26N2O2 B4670795 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4670795.png)
2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a wide range of effects on the body.
Mecanismo De Acción
2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide increases the levels of endocannabinoids in the body, which can have a wide range of effects on the body, including its ability to reduce pain, improve mood, and regulate appetite.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been shown to have a wide range of biochemical and physiological effects on the body. These effects include its ability to reduce pain, improve mood, and regulate appetite. 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has also been shown to have potential applications in the treatment of a variety of neurological disorders, including anxiety, depression, and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide in lab experiments is its ability to selectively inhibit FAAH, without affecting other enzymes or receptors in the body. This allows researchers to study the effects of endocannabinoids in a more controlled and precise manner. However, one of the limitations of using 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide in lab experiments is its potential to interact with other compounds in the body, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of potential future directions for the study of 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide and its applications in scientific research. One potential direction is the development of more selective FAAH inhibitors, which could have even greater specificity and efficacy than 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide. Another potential direction is the study of the effects of 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide on other physiological systems, such as the immune system and the cardiovascular system. Finally, the potential applications of 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide in the treatment of neurological disorders, such as anxiety and depression, continue to be an area of active research.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been shown to have a wide range of effects on the body, including its ability to modulate the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-pyrrolidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-6-7-16(12-15(14)2)21-13-17(20)18-8-5-11-19-9-3-4-10-19/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYRVPDUDGQIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino]benzamide](/img/structure/B4670721.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4670736.png)
![3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4670756.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4670766.png)
![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4670777.png)
![5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)

![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4670787.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)



![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)